molecular formula C5H4Cl2N2 B013550 2,4-Dichloro-5-methylpyrimidine CAS No. 1780-31-0

2,4-Dichloro-5-methylpyrimidine

Cat. No.: B013550
CAS No.: 1780-31-0
M. Wt: 163 g/mol
InChI Key: DQXNTSXKIUZJJS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 163 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37532. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solid-Phase Synthesis of Olomoucine : A study by Hammarström et al. (2002) demonstrated the use of a similar compound, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, for the efficient solid-phase synthesis of olomoucine, which is significant for the regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Antibacterial and Antioxidant Properties : Reddy Sura et al. (2013) synthesized new 2,4-diaryl-6-methyl-5-nitropyrimidines, which showed significant antibacterial and antioxidant properties, effective against both Gram-positive and Gram-negative bacteria (Reddy Sura et al., 2013).

  • Antibacterial Agent Potential : Etemadi et al. (2016) discovered a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, showing potential as antibacterial agents (Etemadi et al., 2016).

  • Anti-inflammatory Applications : Burbulienė et al. (2002) synthesized 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione, a compound with promising anti-inflammatory properties, relevant for pharmaceutical applications (Burbulienė et al., 2002).

  • Regioselectivity in Synthesis : A study by Doulah et al. (2014) on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine highlighted its crystallization properties in the monoclinic crystal system space group P21/c (Doulah et al., 2014).

  • Precursor in Pharmaceutical and Explosive Industries : Patil et al. (2008) developed an economical process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, without compromising product quality (Patil et al., 2008).

  • Optical Properties for Sensors : Hadad et al. (2011) studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which exhibited strong emission solvatochromism, making them potential colorimetric and luminescent pH sensors (Hadad et al., 2011).

  • Charge Transfer Properties : Gümüş et al. (2014) investigated 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine for its charge transfer properties, which aligned well with experimental values, indicating its potential for electronic applications (Gümüş et al., 2014).

  • Synthesis Process Research : Guo Lei-ming (2012) conducted research on the synthesis process of 4,6-dichloro-2-methylpyrimidine, focusing on optimizing conditions for its production (Guo Lei-ming, 2012).

  • Safety and Toxicology : Fan et al. (2019) studied the clinical manifestations, treatment, and prevention of acute irritant contact dermatitis caused by 2,4-Dichloro-5-methylpyrimidine, providing insights into its safe handling and potential risks (Fan et al., 2019).

Safety and Hazards

  • Precautionary Measures : Handle with care, use appropriate personal protective equipment (dust mask, eyeshields, gloves), and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

2,4-Dichloro-5-methylpyrimidine is a chemical compound used in the synthesis of various pharmaceuticals . .

Mode of Action

It is known to be used in the synthesis of other compounds , suggesting that it may interact with other molecules to form new compounds. For example, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Biochemical Pathways

It is used in the synthesis of pharmaceuticals , indicating that it may play a role in various biochemical reactions.

Result of Action

As a chemical used in the synthesis of pharmaceuticals , its effects would likely depend on the specific compounds it helps to create.

Action Environment

Safety data sheets suggest that it should be stored in cool, dry conditions in well-sealed containers , indicating that factors such as temperature and humidity could potentially affect its stability.

Properties

IUPAC Name

2,4-dichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXNTSXKIUZJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061962
Record name Pyrimidine, 2,4-dichloro-5-methyl-
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-31-0
Record name 2,4-Dichloro-5-methylpyrimidine
Source CAS Common Chemistry
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Record name 2,4-Dichloro-5-methylpyrimidine
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Record name 2,4-Dichloro-5-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532
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Record name Pyrimidine, 2,4-dichloro-5-methyl-
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Record name Pyrimidine, 2,4-dichloro-5-methyl-
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Record name 2,4-dichloro-5-methylpyrimidine
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Record name 2,4-Dichloro-5-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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